(4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
(4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C17H22N4O2S and its molecular weight is 346.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Heterocyclic Compounds : A study detailed the synthesis of new heterocyclic compounds starting from certain benzodifuranyl derivatives, leading to the creation of various chemical structures with potential analgesic and anti-inflammatory activities. These compounds showed significant inhibition of cyclooxygenase-2 selectivity, analgesic, and anti-inflammatory effects, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
One-Pot Biginelli Synthesis : Research on the one-pot Biginelli synthesis approach resulted in dihydropyrimidinone derivatives containing piperazine/morpholine moiety, synthesized efficiently and yielding compounds with potential biological activities (Bhat et al., 2018).
Synthesis of Visnagen and Khellin Derivatives : Another study synthesized new visnagen and khellin furochromone pyrimidine derivatives, exhibiting promising analgesic and anti-inflammatory activities, indicating their utility in medicinal chemistry (Abu‐Hashem & Youssef, 2011).
Biological Activity and Applications
Anticancer Activity : A library of anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates was synthesized and evaluated for their anticancer activity against cervical cancer cells. These compounds induced cell-cycle arrest and activated p53 signaling, suggesting their potential as anticancer agents (Kamal et al., 2012).
Antibacterial Activity : Novel triazole analogues of piperazine were synthesized and showed significant antibacterial activity against human pathogenic bacteria, highlighting their potential as antibacterial agents (Nagaraj et al., 2018).
Antimigraine Drug Synthesis : The synthesis of the antimigraine drug lomerizine was carried out, showcasing a method that could be applied for large-scale preparation. This highlights the chemical's utility in pharmaceutical applications, particularly in the treatment of migraines (Narsaiah & Kumar, 2010).
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-Ribose) Polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
The compound interacts with its target, PARP, by inhibiting its catalytical activity . This results in the enhancement of PARP1 cleavage, an important step in the process of programmed cell death or apoptosis .
Biochemical Pathways
The inhibition of PARP leads to the enhancement of the phosphorylation of H2AX , a variant of the histone H2A family, which is a part of the DNA damage response pathway. This compound also increases CASPASE 3/7 activity , which are crucial executors of apoptosis.
Pharmacokinetics
The compound exhibits moderate to significant efficacy against human breast cancer cells , suggesting it has sufficient bioavailability to exert its effects.
Result of Action
The compound’s action results in a loss of cell viability in human-estrogen-receptor-positive breast cancer cells . Specifically, it was observed that these compounds produced loss of cell viability of MCF-10A cells .
Properties
IUPAC Name |
[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-3-10-23-16-12-15(18-13(2)19-16)20-6-8-21(9-7-20)17(22)14-5-4-11-24-14/h4-5,11-12H,3,6-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDLKUGHLGKOQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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